molecular formula C15H13ClN4O B2554015 (2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile CAS No. 320420-68-6

(2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile

Cat. No.: B2554015
CAS No.: 320420-68-6
M. Wt: 300.75
InChI Key: FSAKEIRWUMWPLL-KPKJPENVSA-N
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Description

(2E)-2-[(4-Chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a specialized chemical reagent designed for pharmaceutical and agrochemical research. Its structure incorporates a 1,2,4-triazole ring, a privileged scaffold known for its diverse biological activities. In biomedical research, compounds featuring the 1,2,4-triazole nucleus have demonstrated significant potential as anticancer agents. Related triazole-quinoline hybrids have shown potent antiproliferative activity against a panel of cancer cell lines and functioned as multi-target inhibitors of key oncogenic kinases, including EGFR (with IC50 values reaching the nanomolar range), BRAFV600E, and mutant EGFRT790M . These compounds can induce apoptosis by acting as caspase-3 and caspase-8 activators and modulating the levels of Bax and Bcl-2 proteins . Furthermore, the 1,2,4-triazole core is associated with carbonic anhydrase inhibition, suggesting potential applications in other therapeutic areas . In agricultural chemistry research, 1,2,4-triazole derivatives are established as the basis for numerous fungicidal agents . They act as sterol demethylation inhibitors (DMI), targeting the fungal CYP51 enzyme to disrupt ergosterol biosynthesis, which is essential for fungal cell membrane integrity . Novel 1,2,4-triazole derivatives have exhibited exceptional broad-spectrum antifungal activity against various phytopathogenic fungi, such as Physalospora piricola , with EC50 values as low as 10.126 µg/mL, outperforming commercial standards in some studies . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c1-15(2,20-10-18-9-19-20)14(21)12(8-17)7-11-3-5-13(16)6-4-11/h3-7,9-10H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAKEIRWUMWPLL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(=CC1=CC=C(C=C1)Cl)C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C(=C/C1=CC=C(C=C1)Cl)/C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves a multi-step process. The starting materials often include 4-chlorobenzaldehyde, 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, and appropriate reagents to facilitate the reaction. The reaction conditions may involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The industrial process may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with several classes of molecules, including:

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Structural Differences: Replaces the nitrile group with a thione (-C=S) and incorporates an additional 2-chlorophenyl substituent. Hydrogen bonding patterns (N–H···S vs. N–H···O/N interactions in the target compound) could influence crystallinity or solubility . Synthesis: Both compounds employ triazole derivatives as core scaffolds, but the target compound’s synthesis likely involves nitrile introduction via cyanoalkylation, whereas ’s analogue uses thiocarbonohydrazide precursors .

Quaternary Ammonium Compounds (QACs) with Chlorophenyl Groups ():

  • Example : 1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine ().
  • Comparison : QACs typically exhibit surfactant properties and antimicrobial activity. The target compound lacks the cationic ammonium group, which is critical for QACs’ membrane-disrupting effects. However, its chlorophenyl and triazole groups may confer complementary mechanisms, such as enzyme inhibition .

Alkyltriazole Derivatives (): Similarity Metrics: Computational similarity analysis (e.g., Tanimoto coefficients) would highlight shared pharmacophores (triazole, chlorophenyl).

Table 1: Comparative Analysis of Key Features

Feature Target Compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-Cl-Ph)-1H-triazole-5-thione QACs (e.g., BAC-C12)
Core Structure Pentanenitrile with triazole and enone Triazole-thione with chlorophenyl Cationic ammonium + alkyl
Functional Groups -CN, 3-oxo, triazole -C=S, -NH-, triazole -N⁺(CH₃)₃, Cl-Ph
Hydrogen Bonding N–H···O, C–H···N N–H···S, O–H···S Minimal (ionic interactions)
Potential Bioactivity Enzyme inhibition (inferred) Metal chelation, antimicrobial Surfactant, antimicrobial
Synthetic Method Likely cyanoalkylation + triazole coupling Thiocarbonohydrazide condensation Alkylation of amines

Research Findings and Methodological Considerations

  • Structural Determination : The target compound’s stereochemistry and crystal packing could be resolved using SHELX software, as demonstrated in for analogous triazole derivatives. The (2E)-configuration may impact molecular planarity and π-π stacking with biological targets .
  • Similarity vs. Dissimilarity : While structural similarity (e.g., triazole and chlorophenyl motifs) suggests overlapping biological targets (), functional group divergence (nitrile vs. thione) may lead to distinct ADMET profiles. For example, nitriles are often metabolized to carboxylic acids, whereas thiones may form disulfide bonds .
  • CMC and Solubility: highlights that surfactant-like QACs exhibit critical micelle concentration (CMC) values dependent on alkyl chain length. The target compound, lacking a surfactant structure, likely has lower aqueous solubility, necessitating formulation strategies like co-solvents or nanoencapsulation .

Biological Activity

The compound (2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile is a thiosemicarbazone derivative that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12ClN3C_{14}H_{12}ClN_3, and it features a triazole ring, which is known for its diverse biological activities. The structural configuration includes a chlorophenyl group and a methylidene moiety that contribute to its reactivity and interaction with biological targets.

Table 1: Molecular Structure Details

PropertyValue
Molecular FormulaC14H12ClN3C_{14}H_{12}ClN_3
Molecular Weight273.72 g/mol
Melting PointNot reported
SolubilitySoluble in organic solvents

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity , particularly against acetylcholinesterase (AChE) and urease. It demonstrated strong inhibitory effects, with some derivatives achieving IC50 values as low as 0.63 µM . This suggests potential applications in treating conditions like Alzheimer’s disease and other enzyme-related disorders.

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseStrong Inhibitor0.63
UreaseStrong InhibitorNot specified

Anticancer Activity

Research indicates that the compound may possess anticancer properties , particularly through its effects on cell proliferation in human leukemia cell lines. The presence of electron-donating groups in the structure enhances its anticancer activity, which has been confirmed through various assays .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Interactions : Docking studies reveal that the compound can effectively bind to amino acids in target proteins, influencing their activity.
  • Enzyme Interaction : The inhibition of AChE suggests that the compound may interfere with neurotransmitter degradation, leading to increased levels of acetylcholine in synaptic clefts.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Aziz-ur-Rehman et al., the synthesized derivatives of similar thiosemicarbazones exhibited significant antibacterial activity. The findings highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

Case Study 2: Anticancer Potential

Kumar et al. explored the anticancer potential of thiosemicarbazone derivatives, noting that modifications at specific positions on the aromatic ring could lead to enhanced antiproliferative effects in various cancer cell lines .

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